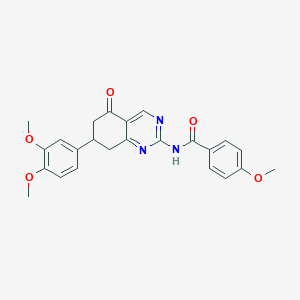![molecular formula C21H25N3O3 B12132672 3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12132672.png)
3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,6-トリメチル-2-{[4-(ピリジン-2-イル)ピペラジン-1-イル]カルボニル}-6,7-ジヒドロ-1-ベンゾフラン-4(5H)-オンは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3,6,6-トリメチル-2-{[4-(ピリジン-2-イル)ピペラジン-1-イル]カルボニル}-6,7-ジヒドロ-1-ベンゾフラン-4(5H)-オンの合成は、通常、容易に入手可能な出発物質から始まり、複数のステップを伴います。主なステップには、ベンゾフラン環の形成、ピペラジン部分の導入、およびピリジン誘導体との最終的なカップリングが含まれます。反応条件は、多くの場合、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います。
工業生産方法
工業的な環境では、この化合物の製造には、コストを最小限に抑え、効率を最大限に高めるために、最適化された合成経路が採用される場合があります。これには、連続フローリアクター、自動合成プラットフォーム、および高度な精製技術の使用を含めることができ、これにより、化合物が目的の用途に必要な仕様を満たすことが保証されます。
化学反応の分析
反応の種類
3,6,6-トリメチル-2-{[4-(ピリジン-2-イル)ピペラジン-1-イル]カルボニル}-6,7-ジヒドロ-1-ベンゾフラン-4(5H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された生成物を形成することができます。
還元: 還元反応は、化合物内の官能基を修飾するために実施することができます。
置換: この化合物は、ある官能基が別の官能基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および反応を促進するさまざまな触媒が含まれます。条件は、通常、制御された温度、特定の溶媒、および場合によっては、望ましくない副反応を防ぐための不活性雰囲気を伴います。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は水酸化された誘導体を生成する可能性がありますが、還元は脱酸素化された化合物を生成する可能性があります。
科学研究の応用
3,6,6-トリメチル-2-{[4-(ピリジン-2-イル)ピペラジン-1-イル]カルボニル}-6,7-ジヒドロ-1-ベンゾフラン-4(5H)-オンは、いくつかの科学研究に応用されています。
化学: これは、有機合成における構成要素として使用され、より複雑な分子の作成を可能にします。
生物学: この化合物は、酵素阻害や受容体結合などの潜在的な生物学的活性について研究される可能性があります。
医学: 研究では、特に腫瘍学や神経学などの分野における治療薬としての可能性が探求されています。
産業: この化合物は、新しい材料の開発や、他の貴重な化学物質の合成における前駆体として使用される可能性があります。
科学的研究の応用
3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like oncology or neurology.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
3,6,6-トリメチル-2-{[4-(ピリジン-2-イル)ピペラジン-1-イル]カルボニル}-6,7-ジヒドロ-1-ベンゾフラン-4(5H)-オンが効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、またはその他のタンパク質を含み、生物学的経路の調節につながります。正確な経路と分子相互作用は、化合物が使用される特定の用途と生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
3,6-ジ(ピリジン-2-イル)-1,2,4,5-テトラジン: この化合物は、構造的にいくつかの類似性を共有し、酸化反応で使用されます.
クマリン誘導体: これらの化合物は、同様の複素環構造を持ち、さまざまな生物学的用途で使用されます.
独自性
3,6,6-トリメチル-2-{[4-(ピリジン-2-イル)ピペラジン-1-イル]カルボニル}-6,7-ジヒドロ-1-ベンゾフラン-4(5H)-オンは、独自の化学的および生物学的特性を与える官能基の特定の組み合わせのために独特です。この独自性は、研究および潜在的な治療用途にとって価値のある化合物となっています。
類似化合物との比較
Similar Compounds
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: This compound shares some structural similarities and is used in oxidation reactions.
Coumarin derivatives: These compounds have similar heterocyclic structures and are used in various biological applications.
Uniqueness
3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H25N3O3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
3,6,6-trimethyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C21H25N3O3/c1-14-18-15(25)12-21(2,3)13-16(18)27-19(14)20(26)24-10-8-23(9-11-24)17-6-4-5-7-22-17/h4-7H,8-13H2,1-3H3 |
InChIキー |
AIWOVKVHQTULHX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-4-[(2Z)-2-[(4-methylphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12132596.png)
![1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12132601.png)

![(2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine](/img/structure/B12132623.png)
![(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide](/img/structure/B12132629.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132634.png)

![(5Z)-5-(2-methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132658.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12132665.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132677.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132702.png)

